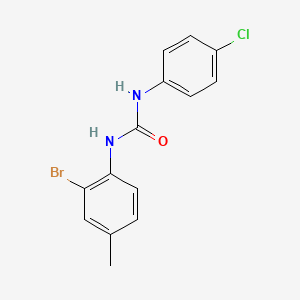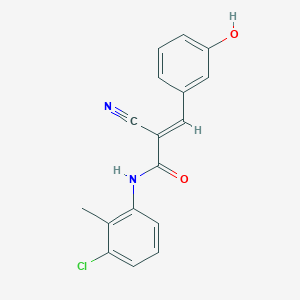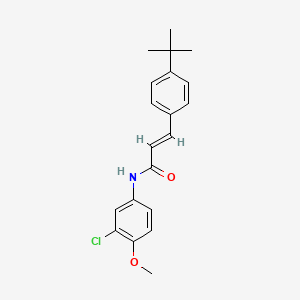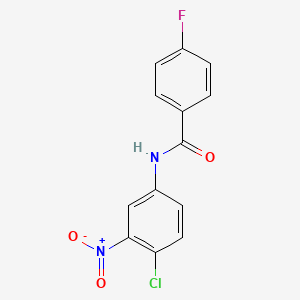
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively used in scientific research due to its unique properties. BPU is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including DNA replication, transcription, and translation.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is essential for the activity of CK2. As a result, the phosphorylation of downstream targets is inhibited, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to exhibit potent inhibitory activity against CK2 in various cellular and biochemical assays. In addition, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, and autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which allows for the selective modulation of CK2 activity in various cellular and biochemical assays. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to exhibit low toxicity in vitro and in vivo. However, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has several limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has limited solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has emerged as a promising therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, future research should focus on the development of more potent and selective CK2 inhibitors based on the structure of N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea. Moreover, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea should be explored. Finally, the development of in vivo models that can accurately mimic the physiological conditions of various diseases should be a priority for future research.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea can be synthesized using a two-step procedure. In the first step, 2-bromo-4-methylphenyl isocyanate is reacted with 4-chloroaniline to form N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea. In the second step, the intermediate product is treated with sodium hydroxide to form N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression of CK2 has been linked to the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the inhibition of CK2 has emerged as a promising therapeutic strategy for the treatment of these diseases.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-2-7-13(12(15)8-9)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMNDTSCUAZHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)


![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)


![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)


![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)